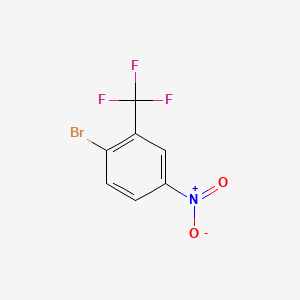

2-Bromo-5-nitrobenzotrifluoride

Übersicht

Beschreibung

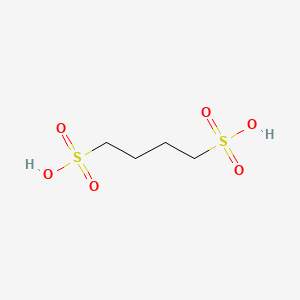

2-Bromo-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H3BrF3NO2. It has an average mass of 270.003 Da and a monoisotopic mass of 268.929932 Da .

Synthesis Analysis

The synthesis of 2-Bromo-5-nitrobenzotrifluoride can be achieved through several methods. One method involves the nitration of m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. The target compound, 2-bromo-5-fluorobenzotrifluoride, is finally synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitrobenzotrifluoride can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2-Bromo-5-nitrobenzotrifluoride has a density of 1.8±0.1 g/cm³, a boiling point of 245.2±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 97.8±25.9 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Bromo-5-nitrobenzotrifluoride is a valuable compound in chemical synthesis. It serves as a building block in the synthesis of various organic compounds due to its reactive bromine and nitro groups .

Preparation of Unsymmetrical Diamine Monomers

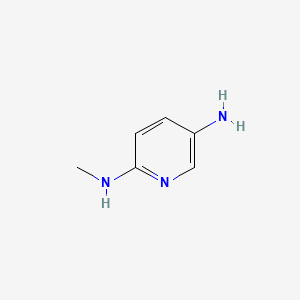

This compound can be used in the preparation of new unsymmetrical diamine monomers containing both the benzimidazole ring and trifluoromethyl group . An example of such a monomer is 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole .

Preparation of Diphenylphosphine Oxides

2-Bromo-5-nitrobenzotrifluoride can also be used in the synthesis of diphenylphosphine oxides . One such compound is 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO) .

Material Science

In material science, 2-Bromo-5-nitrobenzotrifluoride can be used in the synthesis of materials with specific properties. The trifluoromethyl group can impart unique properties to the resulting materials .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-5-nitrobenzotrifluoride can be used as a precursor for the synthesis of various pharmaceutical compounds. The presence of the nitro group allows for a variety of chemical transformations .

Agrochemical Research

Similarly, in agrochemical research, this compound can be used in the synthesis of various agrochemicals. The trifluoromethyl group is often found in many pesticides and herbicides .

Safety and Hazards

When handling 2-Bromo-5-nitrobenzotrifluoride, it’s important to avoid all personal contact, including inhalation. Protective clothing should be worn when there’s a risk of exposure. The compound should be used in a well-ventilated area, and concentration in hollows and sumps should be prevented . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Eigenschaften

IUPAC Name |

1-bromo-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQQBBOAMHOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190150 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitrobenzotrifluoride | |

CAS RN |

367-67-9 | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the low-temperature bromination reaction in the synthesis of 2-Bromo-5-nitrobenzotrifluoride?

A1: The research article highlights a novel method for synthesizing 2-Bromo-5-nitrobenzotrifluoride, a crucial component in liquid crystal material production []. The low-temperature bromination reaction is critical in this process as it allows for the selective bromination of 2-amido-5-nitrobenzotrifluoride without affecting other functional groups. This results in a high-purity product (≥ 99.5%) suitable for liquid crystal applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)

![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)